molecular formula C7H12N4 B1428809 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole CAS No. 1247079-34-0

4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Cat. No. B1428809
M. Wt: 152.2 g/mol
InChI Key: XDUNSNMMXUKPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product. The synthesis route can often impact the properties and applications of the compound.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The molecular structure can provide insights into the compound’s properties and reactivity.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can influence how the compound is stored, handled, and used.


Scientific Research Applications

Synthesis of Derivatives and Biological Activities

1,2,4-Triazole compounds, including 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have significant applications in the synthesis of various derivatives with biological activities. Studies have shown the synthesis of various N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring, revealing their potential in creating compounds with notable biological activities. These activities include antiviral, anticancer, anticonvulsant, and other pharmacological effects, demonstrating the core motif of 1,2,4-triazoles as vital in clinical drugs (Prasad et al., 2021).

Antimicrobial and Antioxidant Properties

The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. Various synthesized 1,2,4-triazole derivatives, including those related to 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have demonstrated good to moderate antimicrobial activities. This includes derivatives with pyridinyl substituents showing high antibacterial activity against Gram-positive bacteria and notable antioxidant activity (Tay et al., 2022).

Corrosion Inhibition

Research has also explored the use of 1,2,4-triazole derivatives as corrosion inhibitors. For instance, certain Schiff’s bases of pyridyl substituted triazoles, which include derivatives of 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, have been synthesized and investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. Their potential as protective inhibitors against corrosion highlights another significant application area of these compounds (Ansari et al., 2014).

Fungicidal Activity

1,2,4-Triazole derivatives have also been synthesized and evaluated for their fungicidal activities. For example, novel triazole derivatives containing oxime ether and phenoxy pyridine moiety have been tested against various phytopathogens, showing moderate to high fungicidal activities. This emphasizes the potential of 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole derivatives in agricultural applications (Bai et al., 2020).

Safety And Hazards

This involves assessing the risks associated with the compound. It includes its toxicity, flammability, and environmental impact. This information is crucial for ensuring the compound is handled safely.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis routes.


properties

IUPAC Name

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNSNMMXUKPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 3
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 4
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 5
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 6
4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.